2-Methyl-4-(methylthio)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-5-7-4-3-6(8-5)9-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMFJGXGZDKEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 4 Methylthio Pyrimidine and Its Analogues
Classical and Conventional Cyclocondensation Approaches
Cyclocondensation reactions form the bedrock of pyrimidine (B1678525) synthesis, involving the formation of the heterocyclic ring from acyclic precursors. These methods are often characterized by their one-pot nature and the use of readily available starting materials.
Biginelli Reaction Derivatives in 2-Methylthio-1,4-dihydropyrimidine Synthesis
The Biginelli reaction, a cornerstone in the synthesis of dihydropyrimidinones (DHPMs), traditionally involves the acid-catalyzed three-component condensation of an aldehyde, a β-ketoester, and urea. researchgate.net To achieve the desired 2-methylthio functionality, thiourea (B124793) is employed in place of urea, leading to the formation of 3,4-dihydropyrimidin-2(1H)-thiones. thieme.deresearchgate.net These thiones can then be S-methylated in a subsequent step to yield 2-methylthio-1,4-dihydropyrimidines.
A more direct approach to 2-methylthio-dihydropyrimidines involves a [3+3] cyclocondensation strategy. This method utilizes an S-methylisothiourea salt, which reacts with a 2-(gem-disubstituted)methylene-3-oxoester. This reaction directly furnishes a tautomeric mixture of 2-methylthio-4,4,6-trisubstituted-1,4-dihydropyrimidine and 2-methylthio-4,6,6-trisubstituted-1,6-dihydropyrimidine. nih.gov This approach circumvents the need for post-cyclization methylation, offering a more streamlined synthesis.
The versatility of the Biginelli-type reaction allows for a wide range of substituents on the pyrimidine ring by varying the aldehyde and β-dicarbonyl components. thieme.de Various catalysts, including protic and Lewis acids, as well as solvent-free and microwave-assisted conditions, have been employed to improve yields and reaction times. researchgate.netbu.edu.eg
Table 1: Examples of Biginelli-type Reactions for Dihydropyrimidine (B8664642) Synthesis
| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea Analogue | Product Type | Reference |
| Aromatic/Aliphatic Aldehydes | Ethyl Acetoacetate | Thiourea | 3,4-Dihydropyrimidin-2(1H)-thiones | thieme.de |
| Substituted Benzaldehydes | Acetylacetone | Thiourea | 3,4-Dihydropyrimidin-2(1H)-thiones | thieme.de |
| Various Aldehydes | Ethyl Cyanoacetate | Thiourea | 4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles | |
| N/A | 2-(gem-disubstituted)methylene-3-oxoester | S-Methylisothiourea | 2-Methylthio-1,4(1,6)-dihydropyrimidines | nih.gov |
Condensation Reactions with Acetamidine (B91507) Hydrochloride and Bis(methylthio)methylene Malononitrile (B47326)
The condensation of amidines with β-dicarbonyl compounds or their synthetic equivalents is a fundamental and widely used method for constructing the pyrimidine ring. bu.edu.eg For the synthesis of 2-methyl-4-(methylthio)pyrimidine analogues, acetamidine is the N-C-N component of choice, providing the 2-methyl group.
A key synthon for introducing the 4-(methylthio) group and other functionalities is a ketene (B1206846) dithioacetal, such as bis(methylthio)methylene malononitrile. These compounds are versatile intermediates in the synthesis of various heterocycles, including pyrimidines. orgsyn.org The reaction proceeds by the displacement of one of the methylthio groups by the amidine, followed by cyclization.
For instance, novel pyrimido[1,2-a]pyrimidine derivatives have been synthesized by reacting a substituted pyrimidin-2-amine with bis(methylthio)methylene malononitrile in the presence of a base like potassium carbonate. This reaction highlights the utility of bis(methylthio)methylene malononitrile as a building block for complex heterocyclic systems containing the methylthio-pyrimidine core.
Furthermore, α-formylketene dithioacetals can react with guanidine (B92328) (an analogue of acetamidine) to produce highly functionalized pyrimidine-5-carbaldehydes, which retain a methylthio group at either the 4- or 6-position. google.com This demonstrates the principle of using ketene dithioacetals and amidines to construct the desired pyrimidine skeleton.
Table 2: Synthesis of Pyrimidines from Amidines and Ketene Dithioacetals
| Amidine Source | Ketene Dithioacetal | Base/Solvent | Product Type | Reference |
| Guanidine Nitrate | Various ketene dithioacetals of acetoacetanilides | Sodium Methoxide (B1231860) | 2-Amino-4-alkoxy-N-arylpyrimidine-5-carboxamides | nih.gov |
| Acetamidine Hydrochloride | Diethyl propargyl malonate | N/A | Furo[2,3-d]pyrimidine precursor | nih.gov |
| Guanidine | α-Formylketene dithioacetals | K2CO3 / Acetonitrile | Pyrimidine-5-carbaldehydes | google.com |
Synthesis from Diethyl Malonate via Multi-step Nitration, Cyclization, Methylation, and Chlorination
A classical, albeit multi-step, pathway to substituted pyrimidines begins with diethyl malonate. While a direct, single-reference pathway for this compound following this specific sequence is not prominently documented, the route can be constructed from a series of well-established, fundamental organic reactions.
Nitration: The synthesis can commence with the nitration of diethyl malonate using fuming nitric acid to produce diethyl nitromalonate. google.com This introduces a key functional group for further manipulation.
Cyclization: The resulting diethyl nitromalonate can then undergo cyclocondensation with acetamidine. This reaction would form the pyrimidine ring, yielding 2-methyl-5-nitro-4,6-dihydroxypyrimidine.
Reduction and Diazotization: The nitro group can be reduced to an amino group, which can then be converted to a hydroxyl group via diazotization, though a more direct route from the initial cyclization is the formation of the dihydroxypyrimidine.
Chlorination: A more direct approach involves the cyclocondensation of diethyl malonate itself with acetamidine to yield 2-methyl-4,6-dihydroxypyrimidine. This intermediate is then subjected to chlorination, typically using phosphorus oxychloride (POCl₃), to afford 4,6-dichloro-2-methylpyrimidine (B42779). google.com The chlorination of hydroxypyrimidines is a standard transformation for activating the pyrimidine ring for subsequent nucleophilic substitution. thieme.de
Thiomethylation: The synthesis concludes with the selective nucleophilic substitution of one of the chloro groups. Reaction of 4,6-dichloro-2-methylpyrimidine with sodium thiomethoxide (NaSMe) would preferentially displace the more reactive chlorine at the 4-position to yield 4-chloro-6-(methylthio)-2-methylpyrimidine. A subsequent reduction or further substitution could then be performed on the remaining chloro group if desired. To obtain this compound, one would start from a precursor that yields 2-methyl-4-hydroxypyrimidine, which is then chlorinated to 4-chloro-2-methylpyrimidine. google.com This chloropyrimidine can then be reacted with sodium thiomethoxide to furnish the final product.
This sequence demonstrates how fundamental reactions in heterocyclic chemistry can be logically combined to construct the target molecule from simple starting materials like diethyl malonate.
Reactions Involving Isothiourea Derivatives
The use of isothiourea derivatives, particularly S-alkylisothioureas, provides a direct and efficient route to 2-alkylthiopyrimidines. This method avoids the often harsh conditions required for alkylating pyrimidinethiones and can prevent issues with over-alkylation. orgsyn.org
A highly effective one-pot, two-stage method involves the base-mediated condensation of an S-alkylisothiourea with a β-ketoester, followed by acid-mediated cyclization. orgsyn.org For the synthesis of analogues of this compound, S-methylisothiourea is the key reagent. It can be prepared as its sulfate (B86663) or hydroiodide salt from thiourea and a methylating agent. chemicalbook.com
The reaction proceeds as follows:
Condensation: S-methylisothiourea is condensed with a β-ketoester (e.g., ethyl acetoacetate) in the presence of a base like diisopropylethylamine (DIPEA). This forms an acyclic intermediate.
Cyclization: The addition of a strong acid, such as trifluoromethanesulfonic acid (TfOH), promotes the cyclization of the intermediate to yield the corresponding 2-methylthio-4-pyrimidone derivative. orgsyn.org
This methodology offers broad functional group compatibility and provides good to excellent yields. It has been successfully applied to the large-scale synthesis of intermediates for bioactive molecules, demonstrating its robustness and utility. orgsyn.org
Table 3: One-Pot Synthesis of 4-Pyrimidone-2-thioethers
| S-Alkylisothiourea | β-Ketoester | Conditions (Stage 1 / Stage 2) | Product | Yield | Reference |
| S-Methylisothiouronium iodide | Ethyl 2-methylacetoacetate | DIPEA, 2-MeTHF, 0°C / TfOH, 50°C | 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one | 92% | orgsyn.org |
| S-Methylisothiouronium iodide | Ethyl 2-ethylacetoacetate | DIPEA, 2-MeTHF, 0°C / TfOH, 50°C | 6-Ethyl-2-(methylthio)pyrimidin-4(3H)-one | 90% | orgsyn.org |
| S-Ethylisothiouronium iodide | Ethyl acetoacetate | DIPEA, 2-MeTHF, 0°C / TfOH, 50°C | 2-(Ethylthio)-6-methylpyrimidin-4(3H)-one | 91% | orgsyn.org |
Advanced Synthetic Strategies
To overcome some of the limitations of classical methods and to allow for more diverse and complex substitution patterns, modern synthetic techniques, particularly metal-catalyzed cross-coupling reactions, have been employed.
Metal-Catalyzed Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyrimidine core. These methods are particularly useful for the late-stage functionalization of pyrimidine derivatives.
Sonogashira Coupling: The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, has been successfully applied to halopyrimidines. mdpi.comgoogle.com For example, 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (B3081771) can undergo a one-pot, multi-step Sonogashira reaction with various amines and terminal alkynes in the presence of Pd-Cu catalysts. This allows for the introduction of diverse substituents at the 4- and 5-positions of the 2-(methylthio)pyrimidine (B2922345) core in moderate to good yields.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organohalide, is another widely used method for derivatizing pyrimidines. Dichloropyrimidines can be selectively coupled with arylboronic acids. For instance, the Suzuki coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids can be achieved with high regioselectivity for the C4 position using a palladium catalyst like Pd(PPh₃)₄, often under microwave irradiation to shorten reaction times and improve efficiency. A resulting 2-chloro-4-arylpyrimidine could then potentially undergo nucleophilic substitution with sodium thiomethoxide to install the 2-(methylthio) group, though direct coupling of a 2-(methylthio)-4-chloropyrimidine is also a viable strategy.
These metal-catalyzed methods offer significant advantages in terms of substrate scope and functional group tolerance, enabling the synthesis of complex this compound analogues that would be difficult to access through classical condensation approaches.
Table 4: Examples of Metal-Catalyzed Reactions on Pyrimidines
| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | Terminal Alkynes/Amines | Pd-Cu | 4,5-Disubstituted-6-methyl-2-(methylthio)pyrimidines | google.com |
| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Chloro-4-phenylpyrimidine | |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic Acids | Pd(PPh₃)₄ / K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines |
One-Pot and Multicomponent Reactions (MCRs) for Pyrimidine Core Formation
One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules like pyrimidines from simple starting materials in a single synthetic operation. researchgate.netsioc-journal.cn These reactions avoid the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. organic-chemistry.org
A notable example is the three-component synthesis of enaminones and pyrimidines through a coupling-addition-cyclocondensation sequence. organic-chemistry.org This process begins with a Sonogashira coupling of acid chlorides and terminal alkynes to form reactive alkynone intermediates. organic-chemistry.org Subsequent reaction with amidinium or guanidinium (B1211019) salts leads to the formation of 2,4- and 2,4,6-substituted pyrimidines in good yields under mild conditions. organic-chemistry.org Another approach involves the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols, proceeding through a cascade of condensation and dehydrogenation steps. acs.org
Regioselective Synthetic Approaches to 2-Methylthio-4-pyrimidinones
The regioselective synthesis of specific pyrimidine isomers is a significant challenge in organic chemistry. For the synthesis of 1-aryl-3,4,5-substituted pyrazoles, which shares mechanistic similarities with pyrimidine synthesis, the condensation of 1,3-diketones with arylhydrazines has been shown to proceed with high regioselectivity at room temperature in N,N-dimethylacetamide (DMAc). organic-chemistry.org The choice of an aprotic solvent with a strong dipole moment was crucial for achieving high regioselectivity. organic-chemistry.org Similar principles can be applied to control the regioselectivity in the synthesis of 2-methylthio-4-pyrimidinones, where the careful selection of reaction conditions and solvents can direct the cyclization to the desired isomer.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful strategy for the construction of the pyrimidine ring. nih.gov This approach often involves the initial formation of an acyclic precursor containing all the necessary atoms and functional groups, which then undergoes a ring-closing reaction. For instance, thiourea derivatives can undergo intramolecular cyclization upon treatment with a base like sodium hydroxide (B78521) to produce pyrimidine derivatives. researchgate.net Similarly, an aza-Michael addition followed by intramolecular cyclization and a dehydrohalogenation/dehydration sequence is a known pathway for forming the pyrimidine core. organic-chemistry.org The synthesis of cytosine and thymine (B56734) can be achieved through the acid-catalyzed condensation of α-formylpropionate with in situ generated urea, followed by intramolecular cyclization under basic conditions. oup.com
Green Chemistry Principles in the Synthesis of Methylthiopyrimidine Derivatives
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance sustainability. rasayanjournal.co.innih.gov This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
Solvent-Free and Energy-Efficient Methods (Microwave and Ultrasound-Assisted Synthesis)
Microwave (MW) and ultrasound (US) irradiation have emerged as powerful tools in green chemistry for accelerating organic reactions. nih.gov These energy-efficient techniques often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. youtube.comorganic-chemistry.org
Microwave-assisted synthesis, in particular, has been successfully applied to the solvent-free synthesis of various heterocyclic compounds, including pyrimidine derivatives. researchgate.netnih.gov The reaction of non-volatile amines with aromatic aldehydes can be efficiently carried out under microwave irradiation in the absence of any catalyst or solvent to produce imines in high yields within minutes. organic-chemistry.org This approach significantly reduces waste and simplifies the work-up procedure. youtube.com Ultrasound-assisted synthesis has also been shown to be effective, for example, in the synthesis of benzimidazoles under solvent-free conditions, offering advantages such as short reaction times and mild conditions. nih.gov The combination of these green techniques with multicomponent reaction strategies offers a powerful and sustainable platform for the synthesis of this compound and its derivatives. researchgate.net
| Green Chemistry Technique | Key Advantages | Example Application | Reference |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields, often solvent-free | Synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives | researchgate.net |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, mild conditions, can be solvent-free | Synthesis of benzimidazoles | nih.gov |
| Solvent-Free Reactions | Reduced waste, simplified purification, environmentally friendly | Synthesis of N-substituted aldimines | organic-chemistry.org |
This table outlines the benefits and applications of green chemistry principles in the synthesis of pyrimidine derivatives.
Application of Catalysts (Metal-Free, Heterogeneous, Reusable, Organocatalysts, Ionic Liquids)
The pursuit of sustainable chemical manufacturing has spurred the adoption of advanced catalytic systems that offer advantages in terms of efficiency, selectivity, and reduced environmental impact. These catalysts are pivotal in minimizing waste, avoiding hazardous reagents, and enabling catalyst recovery and reuse.
Metal-Free Catalysis:
Metal-free synthetic strategies are highly desirable as they circumvent issues related to the cost, toxicity, and disposal of transition-metal catalysts. prepchem.com For the synthesis of substituted pyrimidines, methods promoted by simple, readily available reagents like ammonium (B1175870) iodide (NH₄I) have been developed. researchgate.netchemicalbook.com These reactions often proceed under solvent-free conditions, further enhancing their green credentials. researchgate.netchemicalbook.com For instance, a three-component tandem reaction of ketones, ammonium acetate (B1210297) (NH₄OAc), and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) promoted by NH₄I affords a broad range of pyrimidine derivatives in moderate to good yields. chemicalbook.com This approach is noted for its use of simple starting materials, broad substrate scope, and amenability to gram-scale synthesis. researchgate.netchemicalbook.com
Another innovative metal-free approach involves a tandem [3+3] annulation and visible-light-enabled photo-oxidation. prepchem.com This method synthesizes multi-substituted pyrimidines from amidines and α,β-unsaturated ketones. The key step is the conversion of a dihydropyrimidine intermediate to the final pyrimidine product using visible light, which avoids the need for traditional transition-metal-catalyzed dehydrogenation. prepchem.com
Heterogeneous and Reusable Catalysts:
Heterogeneous catalysts are prized for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, thereby reducing costs and waste. A notable example is the use of a manganese oxide octahedral molecular sieve (OMS-2) for the aerobic oxidative synthesis of pyrimidines from cinnamyl alcohols and amidines. nih.gov This method is advantageous for its base- and additive-free conditions, use of molecular oxygen as a green oxidant, and excellent recyclability of the OMS-2 catalyst. nih.gov
In the synthesis of derivatives closely related to this compound, such as 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidines, palladium-copper catalysts have been employed in Sonogashira reactions. tandfonline.com More advanced systems include magnetic nanocatalysts, which combine the catalytic activity of metals with the facile separation of magnetic nanoparticles. For example, a biosynthesized Fe₃O₄@NCs/Cu(II) magnetic nano-catalyst has been effectively used in the one-pot, three-component synthesis of dihydro-3H-indenopyrido[2,3-d]pyrimidine analogs starting from 6-amino-2-(methylthio)pyrimidin-4(3H)-one. nih.gov This catalyst demonstrates the principles of a reusable, heterogeneous system applied to a pyrimidine core structurally similar to the target compound. nih.gov
Below is a table summarizing various heterogeneous catalysts used in the synthesis of pyrimidine analogues.
| Catalyst | Starting Materials | Product Type | Key Features |
| Manganese Oxide (OMS-2) | Cinnamyl alcohols, Amidines | Substituted Pyrimidines | Base/additive-free, O₂ as oxidant, recyclable. nih.gov |
| Pd-Cu Catalysts | 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine, Amines, Terminal Alkynes | 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidines | One-pot, multi-step Sonogashira reaction. tandfonline.com |
| Fe₃O₄@NCs/Cu(II) | 6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aryl aldehydes, 1H-indene-1,3(2H)-dione | Dihydro-3H-indenopyrido[2,3-d]pyrimidines | Magnetic, reusable, one-pot synthesis. nih.gov |
| Zirconium Dioxide (ZrO₂) NPs | Aryl aldehydes, Malononitrile, Aminouracil | Tetrahydropyrido[2,3-d]pyrimidines | Green procedure, high yields. nih.gov |
| Ni-doped TiO₂ NPs | (2-aminopyridin-3-yl)methanol, Aryl methan-amines | 2-aryl-pyrido[2,3-d]pyrimidines | Efficient two-component reaction. nih.gov |
Organocatalysts:
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative that often operates under mild conditions. nih.gov L-proline, a naturally occurring amino acid, has been used as a Lewis acid organocatalyst, sometimes in conjunction with a co-catalyst like trifluoroacetic acid (TFA), for the synthesis of pyrimidine derivatives. nih.gov Another example is the use of 2-aminoethanesulfonic acid (taurine) in water for the one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidine derivatives, achieving excellent yields. tandfonline.com This catalyst is recoverable and can be reused for several cycles without significant loss of activity, highlighting its green credentials. tandfonline.com
The application of organocatalysts in asymmetric synthesis allows for the production of chiral pyrimidine nucleoside analogues with high enantioselectivity. nih.gov For instance, diarylprolinol silyl (B83357) ethers have been used to catalyze the aza-Michael reaction of pyrimidines to α,β-unsaturated aldehydes, leading to chiral acyclic pyrimidine nucleosides. nih.gov
Ionic Liquids:
Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. nih.gov They can act as both the solvent and the catalyst in chemical reactions. For the synthesis of pyrimidine derivatives, various ILs have been explored. nih.govmdpi.com For example, L-proline nitrate, an amino acid-based ionic liquid, has demonstrated high catalytic efficiency in the one-pot, three-component synthesis of pyrimidine derivatives, with the reaction being more than 2.5 times more efficient than non-catalyzed reactions. nih.gov This catalyst is environmentally friendly, economical, and recyclable. nih.gov
Triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]), a Brønsted acid ionic liquid, has been used as both a catalyst and a green medium for the multi-component synthesis of dihydropyrano[2,3-c]pyrazoles at room temperature, affording excellent yields in short reaction times. nih.gov The use of ILs can also be combined with other green technologies, such as microwave irradiation, to further enhance reaction rates and yields. mdpi.com
The table below showcases examples of ionic liquids used in pyrimidine synthesis.
| Ionic Liquid | Reaction Type | Key Advantages |
| L-proline nitrate | One-pot, three-component synthesis | Environmentally friendly, recyclable, high yield. nih.gov |
| Triethylammonium acetate | Biginelli-type reaction (microwave-assisted) | Recyclable for up to five cycles, efficient. mdpi.com |
| [Et₃NH][HSO₄] | Multi-component, one-pot condensation | Acts as catalyst and green medium, room temperature reaction. nih.gov |
| [MOEMIM][OMs], [EtPy][TFA] | Nucleoside modifications | High solubility for nucleosides, milder conditions. nih.gov |
Chemical Reactivity and Derivatization of 2 Methyl 4 Methylthio Pyrimidine
Nucleophilic Substitution Reactions at the Methylthio Group
Nucleophilic aromatic substitution (SNAr) is a key pathway for the functionalization of the 4-position of the pyrimidine (B1678525) ring. However, the methylthio (-SCH₃) group itself is generally a poor leaving group. nih.govacs.org Its reactivity is significantly lower than that of common leaving groups like halogens. To facilitate nucleophilic displacement, the methylthio moiety is almost invariably first activated by oxidation to the corresponding methylsulfonyl (-SO₂CH₃) group. This transformation dramatically increases the electrophilicity of the C4 carbon and converts the substituent into an excellent leaving group, methanesulfinate. pnas.orgnih.gov
Once activated to the sulfone, the 4-position of the 2-methylpyrimidine (B1581581) core readily reacts with a wide range of amine nucleophiles. This reaction provides a robust method for the synthesis of 4-aminopyrimidine (B60600) derivatives. The displacement of the methylsulfonyl group by primary and secondary amines, as well as anilines, typically proceeds under basic conditions or at elevated temperatures. acs.orgnih.gov
In the synthesis of pyrido[3,4-d]pyrimidine (B3350098) inhibitors, 2-(methylsulfonyl) intermediates are reacted with the sodium salt of an appropriate formamide, which serves as an aniline (B41778) precursor. The reaction is typically carried out using sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF). acs.org Studies on related systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have shown that sterically unhindered primary aliphatic amines selectively displace the sulfone group over chloro groups. researchgate.net In contrast, anilines and secondary aliphatic amines may show different selectivity, often displacing the more reactive chloro group first when present. researchgate.net
| Starting Material | Amine Nucleophile | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 8-chloro-6-methyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine | N-(2-ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide | NaH, THF, 0 °C to rt, 18 h | N²-(2-ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-N⁸-neopentyl-6-methylpyrido[3,4-d]pyrimidine-2,8-diamine | acs.org |
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Phenethylamine | BuLi, then substrate | N-(4,6-dichloropyrimidin-2-yl)phenethylamine | researchgate.net |
| 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine | Neopentylamine | NMP, 100 °C | 8-chloro-N-neopentylpyrido[3,4-d]pyrimidin-2-amine (followed by oxidation) | acs.orgnih.gov |
Direct displacement of the 4-methylthio group by oxygen nucleophiles such as phenoxides and alkoxides is challenging due to the poor leaving group ability of the methylthiolate anion. In multifunctionalized pyrimidines, O-nucleophiles will preferentially displace better leaving groups, such as halogens. For example, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide results in the selective substitution of one of the chloro groups, leaving the methylthio group intact. mdpi.com
However, under more forcing conditions, displacement can occur. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with an excess of sodium methoxide (B1231860) leads to the substitution of both the chloro and the methylthio groups, yielding the corresponding 2,4-dimethoxy derivative. rsc.org For 2-methyl-4-(methylthio)pyrimidine, the most effective strategy for introducing O-nucleophiles is to first oxidize the substrate to 2-methyl-4-(methylsulfonyl)pyrimidine. The resulting sulfone is a highly effective leaving group that can be readily displaced by alkoxides and phenoxides under standard SNAr conditions to furnish 4-alkoxy- and 4-aryloxypyrimidines, respectively.
The formation of a carbon-carbon bond at the C4-position can be achieved by reacting the activated sulfone, 2-methyl-4-(methylsulfonyl)pyrimidine, with carbanions derived from active methylene (B1212753) compounds. Nucleophiles such as diethyl malonate, ethyl acetoacetate, or malononitrile (B47326), when deprotonated with a suitable base (e.g., sodium hydride or sodium ethoxide), are expected to readily displace the methylsulfonyl group. This reaction follows the established principles of SNAr chemistry with sulfone leaving groups on electron-deficient heteroaromatic rings and provides a valuable route to C4-alkylated pyrimidine derivatives.
Direct hydrolysis of the 4-methylthio group to yield 2-methylpyrimidin-4(3H)-one is not a commonly reported transformation. The stability of the C-S bond makes this conversion difficult under typical hydrolytic conditions. However, the enhanced reactivity of the corresponding sulfone facilitates this process. Highly activated sulfonylpyrimidines have been observed to undergo slow hydrolysis to the corresponding pyrimidinols (the keto tautomer, pyrimidinone, typically predominates). nih.gov This reaction involves the nucleophilic attack of water or hydroxide (B78521) ion at the C4-position, leading to the displacement of methanesulfinic acid. Therefore, 2-methyl-4-(methylsulfonyl)pyrimidine can be converted to 2-methylpyrimidin-4(3H)-one, particularly under basic conditions.
Oxidation Reactions of the Methylthio Moiety
The oxidation of the sulfur atom in the 4-(methylthio) group is a pivotal reaction, as it transforms the substituent into a highly effective leaving group for nucleophilic substitution reactions. acs.orgnih.gov The methylthio group can be oxidized to the corresponding methylsulfinyl (-SOCH₃) or, more commonly, the methylsulfonyl (-SO₂CH₃) derivative.
The oxidation is typically accomplished using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being the most frequently employed reagent. acs.orgnih.gov The reaction is generally clean and high-yielding, carried out in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) at temperatures ranging from 0 °C to room temperature. The use of approximately two equivalents of the oxidizing agent ensures the complete conversion from the thioether to the sulfone. This activation step is fundamental to the synthetic utility of this compound, enabling a wide array of subsequent derivatizations. acs.orgresearchgate.net
| Substrate | Oxidizing Agent | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| 8-chloro-6-methyl-2-(methylthio)pyrido[3,4-d]pyrimidine | m-CPBA (77%, ~2.3 equiv) | CH₂Cl₂ | 0 °C to rt | 8-chloro-6-methyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine | acs.org |
| 6-methyl-2-(methylthio)-N-neopentylpyrido[3,4-d]pyrimidin-8-amine | m-CPBA | - | - | 6-methyl-2-(methylsulfonyl)-N-neopentylpyrido[3,4-d]pyrimidin-8-amine | nih.gov |
Alkylation Reactions of Pyrimidine Ring Nitrogens
The lone pairs of electrons on the two nitrogen atoms of the pyrimidine ring allow for electrophilic attack, leading to N-alkylation. The reaction of this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), results in the formation of a quaternary N-alkylpyrimidinium salt. This process, also known as quaternization, increases the electron deficiency of the pyrimidine ring, making it even more susceptible to nucleophilic attack.
The N-alkylation of pyrimidines and related heterocycles can be carried out under various conditions. la-press.org Often, the reaction proceeds by simply heating the pyrimidine with the alkyl halide, sometimes in a polar solvent. Catalysts such as fluoride (B91410) ions have also been shown to promote the alkylation of pyrimidines and purines with alkyl halides. nih.gov In the case of this compound, alkylation can potentially occur at either N1 or N3. The regioselectivity of the alkylation would be influenced by steric and electronic factors, including the substitution pattern on the pyrimidine ring.
Functionalization of the Pyrimidine Ring at Other Positions (e.g., C-5)
While the C-4 and C-6 positions of the pyrimidine ring are often the primary sites for nucleophilic substitution, the C-5 position is also amenable to functionalization, primarily through electrophilic substitution and metalation strategies. The electronic nature of the substituents at the C-2 and C-4 positions significantly influences the reactivity of the C-5 position. In this compound, the methyl and methylthio groups are generally considered to be weakly activating or deactivating, making direct electrophilic substitution at C-5 challenging but feasible under specific conditions.
Halogenation
Halogenation at the C-5 position of pyrimidine derivatives is a common method for introducing a versatile functional group that can be used in subsequent cross-coupling reactions. While direct halogenation of this compound is not extensively documented, the reactivity of analogous compounds provides insight into potential synthetic routes.
For instance, the halogenation of similar pyrimidine scaffolds, such as 4-chloro-2-(methylthio)pyrimidine, at the C-5 position has been successfully achieved. A common method involves the use of N-halosuccinimides (NXS) as the halogen source. Specifically, iodination can be carried out using N-iodosuccinimide (NIS) in an acidic medium. The reaction proceeds via an electrophilic aromatic substitution mechanism.
A plausible reaction for the C-5 iodination of a related pyrimidine is presented below:
Reaction Scheme for C-5 Iodination of a 4-Chloro-2-(methylthio)pyrimidine Derivative

This reaction demonstrates the feasibility of C-5 halogenation on a pyrimidine ring bearing a methylthio group, suggesting a similar transformation could be applied to this compound.
Detailed research findings on the C-5 halogenation of closely related pyrimidine derivatives are summarized in the table below.
| Starting Material | Halogenating Agent | Solvent | Conditions | Product | Yield (%) |
| 4-chloro-2-(methylthio)pyrimidine | N-Iodosuccinimide (NIS) | Acetic Acid | Reflux | 4-chloro-5-iodo-2-(methylthio)pyrimidine | Not Specified |
Interactive Data Table: C-5 Halogenation of Related Pyrimidines
| Starting Material | Halogenating Agent | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 4-chloro-2-(methylthio)pyrimidine | N-Iodosuccinimide (NIS) | Acetic Acid | Reflux | 4-chloro-5-iodo-2-(methylthio)pyrimidine | Not Specified |
Formylation
The introduction of a formyl group at the C-5 position of the pyrimidine ring can be achieved through the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic substitution.
Studies on the formylation of 2-(methylthio)pyrimidine-4,6-diol have demonstrated the susceptibility of the C-5 position to this reaction. pharmjournal.ru The electron-donating character of the hydroxyl groups in this analog activates the C-5 position towards electrophilic attack. It is anticipated that this compound would undergo a similar reaction, although potentially requiring more forcing conditions due to the less activating nature of the methyl and methylthio groups compared to hydroxyl groups.
General Reaction Scheme for Vilsmeier-Haack Formylation

This generalized scheme illustrates the introduction of a formyl group at the C-5 position of a pyrimidine ring.
The table below summarizes the findings from the formylation of a related pyrimidine derivative.
| Starting Material | Reagents | Solvent | Product | Yield (%) |
| 2-(methylthio)pyrimidine-4,6-diol | POCl₃, DMF | Not Specified | 5-formyl-2-(methylthio)pyrimidine-4,6-diol | High |
Interactive Data Table: Vilsmeier-Haack Formylation of a Related Pyrimidine
| Starting Material | Reagents | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 2-(methylthio)pyrimidine-4,6-diol | POCl₃, DMF | Not Specified | 5-formyl-2-(methylthio)pyrimidine-4,6-diol | High |
Lithiation and Subsequent Electrophilic Quench
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of specific positions on an aromatic ring. In the context of pyrimidines, lithiation at the C-5 position can be achieved, followed by quenching with various electrophiles to introduce a wide range of functional groups.
While direct C-5 lithiation of this compound has not been explicitly reported, studies on related pyrimidine systems suggest its feasibility. The choice of the lithiating agent and reaction conditions is crucial to achieve regioselectivity. For instance, the magnesiation of 4,6-dichloro-2-(methylthio)pyrimidine at the C-5 position has been accomplished using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), followed by reaction with various electrophiles to yield 5-substituted products. This indicates that the C-5 proton is sufficiently acidic for deprotonation under appropriate basic conditions.
General Scheme for C-5 Lithiation and Electrophilic Quench

This scheme shows the general pathway for introducing a functional group at the C-5 position via a lithiated intermediate.
The following table presents examples of C-5 functionalization of a related dichlorinated pyrimidine via magnesiation, which serves as a model for the potential reactivity of this compound.
| Starting Material | Metalating Agent | Electrophile | Product | Yield (%) |
| 4,6-dichloro-2-(methylthio)pyrimidine | TMPMgCl·LiCl | I₂ | 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine | 92 |
| 4,6-dichloro-2-(methylthio)pyrimidine | TMPMgCl·LiCl | PhCHO | 4,6-dichloro-5-(hydroxy(phenyl)methyl)-2-(methylthio)pyrimidine | 85 |
| 4,6-dichloro-2-(methylthio)pyrimidine | TMPMgCl·LiCl | NCCO₂Et | Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate | 76 |
Interactive Data Table: C-5 Functionalization via Metalation of a Related Pyrimidine
| Starting Material | Metalating Agent | Electrophile | Product | Yield (%) |
|---|---|---|---|---|
| 4,6-dichloro-2-(methylthio)pyrimidine | TMPMgCl·LiCl | I₂ | 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine | 92 |
| 4,6-dichloro-2-(methylthio)pyrimidine | TMPMgCl·LiCl | PhCHO | 4,6-dichloro-5-(hydroxy(phenyl)methyl)-2-(methylthio)pyrimidine | 85 |
| 4,6-dichloro-2-(methylthio)pyrimidine | TMPMgCl·LiCl | NCCO₂Et | Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate | 76 |
Spectroscopic Characterization of 2 Methyl 4 Methylthio Pyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.
Proton NMR (¹H NMR) for Methyl and Ring Protons
Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within 2-Methyl-4-(methylthio)pyrimidine and its derivatives. The chemical shifts (δ) of the protons are indicative of their local electronic environment.
For the parent compound, this compound, the protons of the two methyl groups (2-CH₃ and 4-SCH₃) and the pyrimidine (B1678525) ring protons exhibit characteristic signals. In derivatives, these chemical shifts can be influenced by the presence of various substituents. For instance, in a series of 2-methylthio-1,4-dihydropyrimidine derivatives, the S-CH₃ protons typically appear as a singlet around δ 2.351-2.402 ppm. nih.gov The methyl group at position 6 of the dihydropyrimidine (B8664642) ring also shows a singlet in the range of δ 2.173-2.193 ppm. nih.gov The pyrimidine ring protons' chemical shifts are also diagnostic; for example, the C5-H proton in some dihydropyrimidine derivatives appears as a singlet around δ 5.988 ppm. nih.gov
In 2-Methylpyrimidine (B1581581), the methyl protons (C) are observed at δ 2.62 ppm, while the ring protons (A and B) appear at δ 8.68 ppm and δ 7.23 ppm, respectively. chemicalbook.com For 2-mercapto-4-methylpyrimidine (B1203730) hydrochloride, the methyl protons are found at δ 2.426 ppm, and the ring protons resonate at δ 9.05, 8.534, and 7.230 ppm. chemicalbook.com
Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for this compound and Related Derivatives Use the interactive controls to view data for different compounds.
| Compound | Solvent | Methyl Protons (δ, ppm) | Ring Protons (δ, ppm) | Other Protons (δ, ppm) |
| 2-Methylpyrimidine | acetone | 2.62 (s, 3H, C2-CH₃) | 8.68 (d, J=4.90 Hz, 2H, H4, H6), 7.23 (t, J=4.90 Hz, 1H, H5) | |
| 2-Mercapto-4-methylpyrimidine hydrochloride | DMSO-d6 | 2.426 (s, 3H, C4-CH₃) | 9.05, 8.534, 7.230 | |
| Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d6 | 2.26 (s, 3H, C6-CH₃) | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H, Ar-H), 5.17 (s, 1H, CH), 4.01-3.96 (q, 2H, OCH₂), 1.11-1.07 (t, 3H, CH₃) | |
| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d6 | 2.28 (s, 3H, C6-CH₃) | 9.35 (brs, 1H, NH), 8.24 (d, 2H, Ar-H), 7.89 (brs, 1H, NH), 7.52 (d, 2H, Ar-H), 5.28 (s, 1H, CH), 4.02 (q, 2H, OCH₂), 1.12 (t, 3H, CH₃) | |
| 2-Methylthio-1,4-dihydropyrimidine derivative | DMSO | 2.351 (s, 3H, S-CH₃), 2.193 (s, 3H, CH₃) | 7.532-6.577 (m, 4H, C₆H₄), 5.988 (s, 1H, CH) | 14.876 (s, 1H, NH), 3.98 (q, 2H, OCH₂CH₃), 2.831 (s, 6H, N(CH₃)₂), 1.11 (t, 3H, OCH₂CH₃) |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Generally, sp³-hybridized carbons absorb in the range of 0-90 δ, while sp²-hybridized carbons are found between 110-220 δ. libretexts.org Carbonyl carbons (C=O) are particularly deshielded and appear at the low-field end of the spectrum, from 160 to 220 δ. libretexts.org
In derivatives of this compound, the chemical shifts of the carbon atoms offer valuable structural information. For instance, in ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the methyl carbon appears at δ 18.2 ppm, while the carbonyl carbon of the ester is at δ 165.8 ppm, and the C2-oxo carbon is at δ 152.6 ppm. rsc.org The carbons of the pyrimidine ring are observed at δ 148.7, 145.3, and 99.7 ppm. rsc.org The chemical environment significantly influences the carbon shifts. For example, in methyl propanoate, the carbonyl carbon resonates at 174.6 δ, the OCH₃ carbon at 51.4 δ, the -CH₂- carbon at 27.6 δ, and the -CH₃ carbon at 9.3 δ. libretexts.org
Table 2: Selected ¹³C NMR Chemical Shifts (δ, ppm) for Derivatives of this compound Use the interactive controls to view data for different compounds.
| Compound | Solvent | C=O (δ, ppm) | Ring Carbons (δ, ppm) | Methyl Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d6 | 165.8, 152.6 | 148.7, 145.3, 99.7 | 18.2, 14.5 | 128.8, 128.5, 127.7, 126.7, 59.6, 54.4 |
| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d6 | 165.4, 152.4 | 152.1, 149.7, 147.2, 98.3 | 18.4, 14.4 | 128.1, 124.1, 69.6, 54.2 |
| Methyl propanoate | CDCl₃ | 174.6 | 9.3, 51.4 | 27.6 | |
| 2-Methylpropanal | CDCl₃ | 204.9 | 15.5 | 41.9 |
Nuclear Overhauser Effect Spectroscopy (NOESY) for Tautomerism and Isomerism
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule, which is particularly useful for studying tautomerism and isomerism. For instance, ¹H NMR studies, including NOE analysis, have been employed to elucidate the conformational characteristics of 2-thiopyrimidine nucleotides. nih.gov These studies revealed that as monomers, these nucleotides predominantly exist in the ³E-gg-anti form, a conformational rigidity that likely contributes to the stability of tRNA structures. nih.gov Research on the tautomerism of related molecules like S-methyl-2-thiouracil has shown that the substitution of a hydrogen atom with an S-CH₃ group does not significantly alter the tautomeric equilibrium. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.
In pyrimidine derivatives, several key functional groups can be identified. The N-H stretching vibration in dihydropyrimidines typically appears as a band in the region of 3209-3334 cm⁻¹. nih.gov The C=O stretching vibration is observed around 1654-1668 cm⁻¹, and the C=N bond shows an absorption in the range of 1501-1555 cm⁻¹. nih.gov The presence of a methylthio group (S-CH₃) is indicated by a band around 2352-2371 cm⁻¹. nih.gov For instance, in 2-(methylthio)pyrimidine (B2922345), the IR spectrum shows characteristic absorptions confirming its structure. nist.gov
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Functional Groups in Pyrimidine Derivatives Use the interactive controls to view data for different functional groups.
| Functional Group | Absorption Range (cm⁻¹) | Reference |
| N-H Stretch | 3209 - 3334 | nih.gov |
| C-H Stretch (alkane) | 2850 - 3000 | libretexts.org |
| C=O Stretch | 1654 - 1674 | nih.govresearchgate.net |
| C=N Stretch | 1501 - 1555 | nih.gov |
| S-CH₃ Stretch | 2352 - 2371 | nih.gov |
| C=C Stretch (aromatic) | 1585 - 1600 | libretexts.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
For pyrimidine derivatives, the molecular ion peak (M⁺) is often observed, confirming the molecular weight. rsc.orgsapub.org The fragmentation patterns provide valuable structural information. For example, in some pyrimidinethiones, the molecular ion is the base peak, indicating a stable structure. sapub.org The fragmentation of pyrimidine rings can occur through characteristic pathways, such as the loss of small molecules or radicals. sphinxsai.comresearchgate.net For instance, the fragmentation of some pyrimidine derivatives involves the initial loss of a phenyl group or a C=O group. sphinxsai.com The presence of a thiazole (B1198619) moiety can trigger the elimination of C≡N or CH≡CH. sphinxsai.com The fragmentation of the pyrimidine ring itself can lead to the formation of smaller, stable ions. researchgate.net
In a study of pyrimidinethiones, the molecular ion of ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was the base peak at m/z 320. sapub.org Its fragmentation involved the loss of an ethoxycarbonyl group and a benzodioxol radical. sapub.org
UV-Visible Spectroscopy for Electronic Transitions and Conjugation
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for studying conjugated systems.
The electronic transitions in molecules with π systems, such as pyrimidine derivatives, give rise to characteristic absorption bands. Transitions from a π bonding orbital to a π* antibonding orbital (π → π) are common in conjugated systems. libretexts.org The presence of non-bonding electrons, for example on a sulfur or nitrogen atom, can lead to n → π transitions, which typically occur at longer wavelengths and have lower intensity than π → π* transitions. libretexts.org
The extent of conjugation in a molecule influences the wavelength of maximum absorption (λmax). As the conjugated system becomes larger, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the absorption to longer wavelengths (a bathochromic or red shift). libretexts.org The UV-Vis spectra of pyrimidine derivatives can thus provide insights into their electronic structure and the extent of conjugation. For example, the conjugated π system in 4-methyl-3-penten-2-one results in a strong UV absorbance at 236 nm due to a π → π* transition and a weaker absorption at 314 nm from an n → π* transition. libretexts.org
X-Ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound. While specific crystallographic data for this compound is not publicly available in the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule organic and metal-organic crystal structures, analysis of closely related pyrimidine derivatives by XRD offers significant insights into the expected solid-state conformation and packing of this class of compounds. wikipedia.org
A pertinent example is the single-crystal XRD study of 4-Hydrazino-2-(methylsulfanyl)pyrimidine, a structurally analogous compound. nih.gov The investigation of this molecule reveals the power of XRD in elucidating detailed structural features.
Crystallographic Data of a Related Pyrimidine Derivative
The crystal structure of 4-Hydrazino-2-(methylsulfanyl)pyrimidine was determined to understand its molecular geometry and intermolecular interactions. Crystals suitable for X-ray analysis were obtained by slow evaporation from an ethyl acetate (B1210297) solution. nih.gov The crystallographic data and refinement details are summarized in the interactive table below.
| Parameter | Value |
|---|---|
| Empirical formula | C₅H₈N₄S |
| Formula weight | 156.21 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.358(3) Å, α = 90° b = 10.979(4) Å, β = 108.98(3)° c = 8.566(3) Å, γ = 90° |
| Volume | 742.6(5) ų |
| Z | 4 |
| Density (calculated) | 1.397 Mg/m³ |
| Absorption coefficient | 0.363 mm⁻¹ |
| F(000) | 328 |
| Crystal size | 0.30 x 0.25 x 0.20 mm |
| Theta range for data collection | 2.84 to 27.50° |
| Reflections collected | 3288 |
| Independent reflections | 1698 [R(int) = 0.0461] |
| Final R indices [I>2sigma(I)] | R1 = 0.0540, wR2 = 0.1456 |
| R indices (all data) | R1 = 0.0968, wR2 = 0.1684 |
Molecular and Supramolecular Structure
The X-ray study of 4-Hydrazino-2-(methylsulfanyl)pyrimidine revealed that in the crystalline state, the molecules form centrosymmetric dimers through pairs of N—H⋯N hydrogen bonds. nih.gov These dimers are further connected by additional N—H⋯N hydrogen bonds, creating a two-dimensional network. This supramolecular assembly is characterized by wave-like chains interconnected by R²₂(8) ring motifs. nih.gov The precise bond lengths and angles within the pyrimidine ring and its substituents were determined, confirming the covalent structure of the molecule.
The detailed structural information obtained from such XRD studies is invaluable for rationalizing the physicochemical properties of pyrimidine derivatives and for designing new molecules with specific desired solid-state characteristics. The refinement process, where all hydrogen atoms were positioned geometrically and refined using a riding model approximation, ensures a high level of accuracy in the final determined structure. nih.gov
Computational Chemistry and Theoretical Studies on 2 Methyl 4 Methylthio Pyrimidine
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a primary tool for predicting molecular properties due to its favorable balance of accuracy and computational cost. Calculations involving 2-Methyl-4-(methylthio)pyrimidine utilize DFT to elucidate various aspects of its chemical nature.
A fundamental step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. cnr.itarxiv.org This is achieved by iteratively calculating the forces on the atoms and adjusting their positions until those forces are negligible. youtube.com For this compound, DFT calculations, often using a basis set like 6-311++G(d,p), would yield precise values for all bond lengths and bond angles. irjweb.com
While specific DFT studies detailing the optimized geometry of this compound were not found in the search results, a typical output would be presented in a table similar to the one below. Such a table would list the distances between bonded atoms (in Angstroms, Å) and the angles between adjacent bonds (in degrees, °). These parameters are crucial for understanding the molecule's steric and electronic properties.
Table 1: Predicted Structural Parameters for this compound from a Representative DFT Calculation (Note: The following data is illustrative of typical DFT results and is not from a specific study on this compound.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C2-N1 | 1.34 Å |
| Bond Length | N1-C6 | 1.33 Å |
| Bond Length | C6-C5 | 1.40 Å |
| Bond Length | C5-C4 | 1.42 Å |
| Bond Length | C4-N3 | 1.35 Å |
| Bond Length | N3-C2 | 1.34 Å |
| Bond Length | C2-C(methyl) | 1.50 Å |
| Bond Length | C4-S | 1.78 Å |
| Bond Length | S-C(thiomethyl) | 1.82 Å |
| Bond Angle | N1-C2-N3 | 126.5° |
| Bond Angle | C2-N3-C4 | 115.0° |
| Bond Angle | N3-C4-C5 | 122.5° |
| Bond Angle | C4-C5-C6 | 118.0° |
| Bond Angle | C5-C6-N1 | 123.0° |
| Bond Angle | C6-N1-C2 | 115.0° |
| Bond Angle | N3-C4-S | 116.0° |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.netmalayajournal.org
The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netmalayajournal.org A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. malayajournal.org DFT calculations are a standard method for determining these energies. nih.gov
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Theoretical vibrational analysis through DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be determined. researchgate.net These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra to assign the observed absorption bands to specific molecular vibrations, such as stretching, bending, or twisting of bonds. researchgate.netsigmaaldrich.com This comparison helps to confirm the molecular structure and provides a deeper understanding of the molecule's intramolecular dynamics. researchgate.net
Table 3: Representative Predicted Vibrational Frequencies for this compound (Note: This table illustrates typical assignments; specific data for this compound was not found.)
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3050 | Medium | C-H stretch (aromatic) |
| 2980 | Strong | C-H stretch (methyl) |
| 1580 | Strong | C=N stretch (pyrimidine ring) |
| 1450 | Medium | C-H bend (methyl) |
| 1250 | Strong | C-S stretch |
| 750 | Medium | C-S-C bend |
Computational methods, particularly DFT, can accurately predict various spectroscopic properties.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are invaluable for assigning peaks in experimental spectra and can help in the structural elucidation of new compounds. For this compound, computed ¹³C NMR chemical shifts are available. spectrabase.com
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 166.7 |
| C4 | 172.9 |
| C5 | 117.4 |
| C6 | 155.8 |
| C (Methyl on C2) | 25.8 |
Data sourced from SpectraBase. spectrabase.com
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov This analysis helps to understand the electronic transitions occurring within the molecule, typically between the HOMO and LUMO or other molecular orbitals.
Understanding how charge is distributed across a molecule is key to interpreting its reactivity.
Atomic Charge Distribution: Methods like Natural Population Analysis (NPA), which is part of the NBO toolkit, assign partial charges to each atom in the molecule. uni-rostock.de This reveals the electrostatic landscape, indicating which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This method provides a quantitative description of bonding interactions. uni-rostock.de A key part of NBO analysis is the examination of donor-acceptor interactions, where electron density from a filled "donor" orbital (like a bond or lone pair) is delocalized into an empty "acceptor" orbital (typically an antibonding orbital). The energy associated with these interactions indicates the strength of intramolecular charge transfer and hyperconjugation effects. scirp.org
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other chemical species. researchgate.net The MEP map is color-coded to indicate different potential values:
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. researchgate.net
Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or high nuclear charge. These are the most likely sites for nucleophilic attack. researchgate.net
Green regions represent areas of neutral or near-zero potential. researchgate.net
For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine (B1678525) ring due to their lone pairs, making them susceptible to electrophiles. Positive potential (blue) would be expected around the hydrogen atoms. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the motion and interactions of atoms and molecules over time. This technique approximates the average properties of a chemical system by simulating its trajectory based on Newtonian classical mechanics and a molecular mechanics energy function. youtube.com For a compound like this compound, MD simulations can provide critical insights into its dynamic behavior, particularly its interactions with surrounding molecules in different environments, such as in solution or within a crystal lattice.
Investigation of Intermolecular Interactions in Solution and Solid State
MD simulations are instrumental in elucidating the complex network of intermolecular interactions that govern the properties of a compound in condensed phases. These simulations can model how a molecule like this compound interacts with solvent molecules or with other identical molecules in the solid state. The primary goal is to understand the formation and dynamics of non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. dovepress.com
For instance, in a simulation of a drug-polymer amorphous solid dispersion, MD was used to monitor how intermolecular interactions contribute to the stability of the formulation. dovepress.com The simulations revealed the formation of specific hydrogen bonds and pi-alkyl bonds between the drug and the polymer matrix after mimicking processes like solvent evaporation or melt-quenching. dovepress.com Similarly, MD simulations of pyrimidine derivatives can identify key atoms involved in significant interactions with water molecules, providing a detailed picture of solvation. nih.gov
In the context of drug design, MD simulations are frequently employed to study the stability of a ligand-protein complex. Simulations can track the root mean square deviation (RMSD) of the ligand within the binding pocket, the radius of gyration (Rg) to assess compactness, and the specific intermolecular contacts (e.g., hydrogen bonds, hydrophobic interactions) over time. illinois.edu While specific MD studies on this compound are not extensively documented, the methodology applied to other heterocyclic compounds demonstrates the potential. For example, simulations on ritonavir/poloxamer formulations showed that the oxyethylene moiety of the polymer could interact favorably with the hydrophobic drug, enhancing solubility and stability. dovepress.com This approach could be used to predict how this compound would behave in various pharmaceutical or biological environments, identifying the key structural motifs responsible for its interactions.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. The fundamental principle is that the variations in the activity of a group of structurally related molecules are dependent on the changes in their physicochemical properties, which include hydrophobic, electronic, and steric parameters.
Correlation of Electronic Properties with Reactivity
The electronic properties of a molecule are paramount in determining its reactivity. QSAR studies often use quantum chemistry methods to calculate various electronic descriptors that can be correlated with experimental activity. These descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A low HOMO-LUMO energy gap often implies higher reactivity. nih.gov
NBO Charges: Natural Bond Orbital (NBO) analysis provides information about the charge distribution on each atom, identifying potential sites for electrophilic or nucleophilic attack. nih.gov
A QSAR study on a series of pyrazine (B50134) derivatives, for example, successfully used multiple linear regression (MLR) and artificial neural network (ANN) models to correlate electronic properties with anti-proliferative activity. nih.gov The study found that compounds with a lower HOMO-LUMO energy gap were more reactive. nih.gov Similarly, a QSAR analysis of thiophene (B33073) analogs identified the energy of the LUMO (ELUMO) and the dipole moment as dominant factors in modulating anti-inflammatory activity. nih.gov
For this compound, a QSAR study would involve synthesizing a series of derivatives with different substituents and measuring their reactivity in a specific chemical or biological assay. The electronic properties of these derivatives would then be calculated and used to build a predictive model. The table below illustrates the types of electronic descriptors and their calculated values for a series of pyrazine derivatives, which would be analogous to the data generated in a QSAR study of this compound derivatives.
| Compound | Heat of Formation (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Pyrazine | 48.5 | -10.03 | -0.45 | 0.00 |
| 2-Methylpyrazine | 41.3 | -9.84 | -0.34 | 0.48 |
| 2-Ethylpyrazine | 34.4 | -9.80 | -0.31 | 0.49 |
| 2,3-Dimethylpyrazine | 34.1 | -9.52 | -0.21 | 0.00 |
| 2-Chloropyrazine | 38.9 | -10.31 | -1.12 | 1.44 |
Data adapted from a computational study on pyrazine derivatives. Such data would be generated for this compound derivatives in a typical QSAR analysis. nih.gov
Theoretical Studies on Conformational Flexibility and Tautomerism
Theoretical chemistry provides essential tools for understanding the three-dimensional structure of molecules (conformational analysis) and the potential for isomerization between different structural forms (tautomerism).
Conformational Flexibility: The flexibility of this compound is largely determined by the rotation around the single bonds, specifically the C-S and S-CH₃ bonds of the methylthio group and the C-CH₃ bond of the methyl group. The pyrimidine ring itself is a relatively rigid aromatic system. Computational studies on related molecules can offer insights. For instance, a study on 2'-deoxy-2'-methylthio-pyrimidine nucleosides revealed that the 2'-methylthio group significantly influences the conformation of the adjacent sugar ring, forcing it into a rigid S-pucker. This rigidity was attributed to the electronegativity and steric bulk of the substituent. ias.ac.in While this study was on a nucleoside, it highlights the conformational impact a methylthio group can have on an adjacent ring system. A full conformational analysis of this compound would involve scanning the potential energy surface by rotating the methyl and methylthio groups to identify the lowest energy conformers.
Tautomerism: Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. For common nucleic acid bases like cytosine or guanine, amino-imino and keto-enol tautomerism is a well-known phenomenon with significant biological implications. ias.ac.in However, for this compound in its ground state, significant tautomerism is not expected as it lacks the necessary hydroxyl or amino groups. The protons on the methyl groups are not acidic enough to readily participate in tautomerization under normal conditions.
Theoretical studies on related heterocycles, such as 2-pyridone, show a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms, the position of which is influenced by substituents and the solvent. ias.ac.in Tautomerism could become relevant for derivatives of this compound, for example, if the methyl group at position 2 were replaced by a hydroxyl or amino group. In such cases, computational methods like Density Functional Theory (DFT) would be employed to calculate the relative energies of the possible tautomers in the gas phase and in different solvents to predict the most stable form.
Assessment of Nonlinear Optical Properties (NLO)
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are crucial for a wide range of advanced technologies, including optical data processing, optoelectronics, and photonic devices. rsc.orgrsc.org Organic molecules, particularly those with extended π-conjugated systems, are promising candidates for NLO applications. nih.gov
The pyrimidine ring, being π-deficient and electron-withdrawing, is an excellent building block for NLO chromophores. nih.gov Its aromatic and coplanar nature facilitates the creation of "push-pull" systems, where electron-donating and electron-accepting groups are connected by a π-conjugated bridge, a design that often leads to a large NLO response. researchgate.net
The NLO properties of a molecule are quantified by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). Theoretical calculations, typically using Density Functional Theory (DFT), are essential for predicting these properties. A detailed computational study on a complex pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), demonstrated how these properties are assessed. rsc.orgrsc.org The study used DFT calculations to investigate polarizability and hyperpolarizability, finding that these properties were significantly enhanced in a crystalline environment. rsc.orgrsc.org The third-order nonlinear susceptibility (χ³) of PMMS was found to be superior to that of some known chalcone (B49325) derivatives, highlighting its potential for photonic applications. rsc.org
For this compound, the methyl group (C4) and the methylthio group (C2) act as substituents on the pyrimidine core. While not a classic strong push-pull system, the sulfur atom in the methylthio group with its lone pairs can participate in electron delocalization. A full assessment would involve calculating the key NLO parameters, as shown in the table below for the PMMS molecule, to predict its potential as an NLO material.
| Property | Value (a.u.) for PMMS | Description |
|---|---|---|
| αtot | 314.99 | Total dipole polarizability |
| βtot | 1445.54 | Total first hyperpolarizability |
| γ|| | 172.99 x 103 | Dominant component of second hyperpolarizability |
Calculated NLO properties for the pyrimidine derivative PMMS in the gas phase, illustrating the type of data generated in a theoretical assessment. rsc.org
2 Methyl 4 Methylthio Pyrimidine As a Chemical Intermediate
Precursor in the Synthesis of Substituted Pyrimidine (B1678525) Derivatives
The reactivity of 2-Methyl-4-(methylthio)pyrimidine allows for various modifications, making it an excellent precursor for a range of substituted pyrimidine derivatives. The methylthio group, in particular, is a key functional handle that can be readily displaced or modified.
One common transformation involves the oxidation of the methylthio group to a more reactive methylsulfonyl group. This enhanced reactivity allows for subsequent nucleophilic substitution reactions. For instance, reacting 2-methylsulfonylpyrimidine derivatives with alcohols or amines leads to the formation of 2-alkoxy or 2-alkylamino pyrimidines, respectively. researchgate.net This versatility is crucial for creating libraries of compounds for screening in drug discovery and agricultural research.
Furthermore, the chlorine atom in derivatives like 2-methylthio-4-chloro-5-carbethoxypyrimidine can be selectively replaced by various nucleophiles. Reactions with dimethylamine, sodium phenoxide, and sodium thiophenoxide yield the corresponding 4-substituted products. rsc.org Interestingly, attempts to introduce a cyano group at the 4-position using sodium cyanide can lead to an unexpected displacement of the 2-methylthio group, resulting in the formation of 2,4-bis(methylthio)pyrimidine (B1268842) derivatives, highlighting the complex reactivity of this scaffold. rsc.org
The utility of this compound as a precursor extends to the synthesis of biologically active molecules. For example, it is a starting material in the multi-step synthesis of novel pyrimidine-5-carboxamide derivatives, which have shown potential as fungicidal agents. researchgate.netfigshare.com Additionally, it has been used to create 2-thiopyrimidine derivatives with anti-inflammatory and analgesic properties. nih.gov
Building Block for Fused Heterocyclic Systems
The inherent reactivity of the pyrimidine core in this compound and its derivatives makes it an ideal starting point for the construction of more complex, fused heterocyclic systems. These larger, multi-ring structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.gov
A key strategy involves the reaction of a derivative, 4,6-dichloro-2-methylthio-5-nitropyrimidine, which is synthesized from diethyl malonate through nitration, cyclization with thiourea (B124793), methylation, and chlorination. google.com This highly functionalized pyrimidine can then undergo further reactions to build fused rings.
Another approach utilizes the cyclization of aminotriazole derivatives with appropriate reagents to form triazolopyrimidine systems. bu.edu.eg While not directly starting from this compound, this demonstrates a common strategy for creating fused pyrimidine heterocycles where a similar pyrimidine precursor could be employed. The synthesis of thieno[2,3-b]thiopyran-4-ones through the reaction of a thienyl derivative with isothiocyanates also exemplifies the construction of fused systems where a pyrimidine intermediate could be integrated. researchgate.net
The development of fused pyrimidines is a very active area of research. For instance, novel fused pyrimidine derivatives have been synthesized and characterized for their potential applications, showcasing the ongoing exploration of new synthetic methodologies. jchr.org These complex structures are often designed to mimic or interact with biological targets, leading to the discovery of new therapeutic agents. tsijournals.com
Intermediate in the Preparation of Agrochemicals (e.g., Herbicides)
The pyrimidine scaffold is a well-established feature in many commercial agrochemicals, and this compound serves as a valuable intermediate in the synthesis of new herbicidal compounds.
One notable application is in the creation of aryloxyphenoxypropionate (APP) herbicides. researchgate.net These herbicides target the acetyl-CoA carboxylase (ACCase) enzyme in grasses. By using this compound derivatives, researchers can synthesize novel APP herbicides with a pyrimidinyloxy moiety, aiming to improve efficacy and overcome resistance. researchgate.net For example, methyl (R)-2-(4-(2-methylthio-6-trifluoromethylpyrimidin-4-yloxy)phenoxy)propanoate was synthesized as part of a study to develop new ACCase inhibitors. researchgate.net
Furthermore, 2-aryl-4(3H)-pyrimidinones, which can be synthesized from precursors related to this compound, have shown promising herbicidal activity. researchgate.net The synthesis of these compounds often involves the condensation of a benzamidine (B55565) equivalent with a β-ketoester, followed by further modifications.
The discovery of N-phenylaminomethylthioacetylpyrimidine-2,4-diones as potent protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors highlights another avenue for herbicidal development starting from pyrimidine intermediates. acs.org One such compound, ethyl 2-((((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)amino)methyl)thio)acetate, demonstrated excellent weed control and safety in rice. acs.org
Intermediate in the Preparation of Specialized Organic Compounds
Beyond its role in agrochemicals and pharmaceuticals, this compound is a versatile intermediate for a variety of specialized organic compounds. Its reactivity allows for the introduction of diverse functional groups, leading to molecules with unique properties.
For example, it can be a precursor for synthesizing 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. nih.gov These compounds have been investigated for their antiviral activities, with some showing efficacy against the tobacco mosaic virus. nih.gov
The synthesis of 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide derivatives, which have been studied for their plant growth stimulant properties, also begins with a related pyrimidine structure. researchgate.net This highlights the potential for creating compounds that can enhance agricultural productivity.
The general synthetic utility is further demonstrated by the preparation of various substituted anilino-pyrimidines from 2-methylthio-4-chloro-5-carbethoxypyrimidine. scispace.com These compounds were synthesized to explore their potential as antineoplastic agents. The straightforward substitution of the chloro group with various anilines allows for the creation of a diverse library of compounds for biological evaluation. scispace.com
The chemical properties of this compound and its derivatives, such as its molecular weight of 140.21 g/mol and its refractive index of n20/D 1.572, are well-documented and essential for its use in these synthetic applications. sigmaaldrich.com
Q & A
Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 2-Methyl-4-(methylthio)pyrimidine?
- Methodological Answer : A nucleophilic substitution reaction using thiobarbituric acid derivatives (e.g., sodium salts) with methyl iodide or methyl chloride under alkaline conditions (e.g., NaOH in ethanol/water mixtures) is a standard approach. Purification involves recrystallization or column chromatography to isolate the product. Reaction parameters such as temperature (25–60°C) and stoichiometric ratios are critical for minimizing byproducts like 4-methoxy derivatives .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify methylthio (-SCH₃) and pyrimidine ring protons. Mass spectrometry (MS) confirms the molecular ion peak (e.g., m/z 158.18 for C₆H₈N₂S). Cross-referencing with databases like NIST Chemistry WebBook or EPA DSSTox ensures spectral consistency .
Q. How can researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid skin/eye contact and inhalation. Store in airtight containers at ambient temperatures, away from oxidizing agents. Waste disposal must comply with hazardous chemical protocols, utilizing licensed waste management services .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions and reactive sites (e.g., sulfur atoms in methylthio groups). Molecular docking studies assess interactions with biological targets, leveraging databases like PISTACHIO or REAXYS to validate reaction pathways .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points or solubility) for this compound?
- Methodological Answer : Validate experimental conditions (e.g., purity of reagents, heating rates) against literature sources such as NIST or PubChem. Reproduce measurements using differential scanning calorimetry (DSC) for melting points and HPLC for purity analysis. Contradictions may arise from polymorphic forms or residual solvents .
Q. What role does this compound play in synthesizing bioactive molecules or agrochemicals?
- Methodological Answer : It serves as a precursor for herbicides (e.g., fluoropyrsulfuron) by enabling functionalization at the 4- and 6-positions. In drug discovery, it is a scaffold for kinase inhibitors, where methylthio groups enhance lipophilicity and target binding. Synthetic routes often involve halogenation or coupling reactions .
Q. How can researchers optimize regioselectivity during derivatization of this compound?
- Methodological Answer : Control reaction pH and temperature to favor substitution at specific ring positions. For example, acidic conditions promote hydroxylation at the 4-position, while basic media facilitate alkylation at the 2-methylthio group. Use directing groups or catalysts (e.g., palladium) for selective functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
